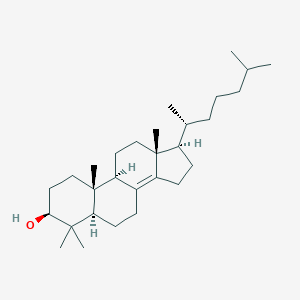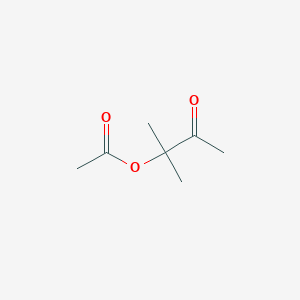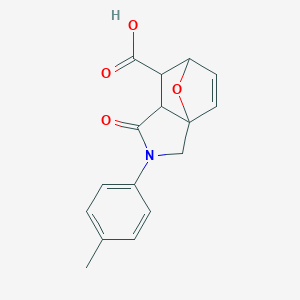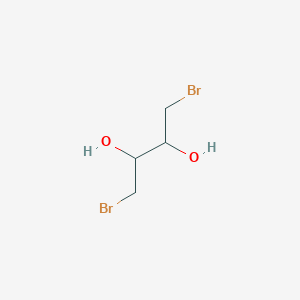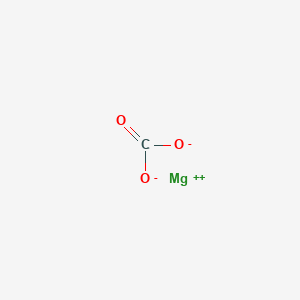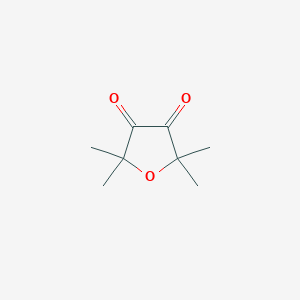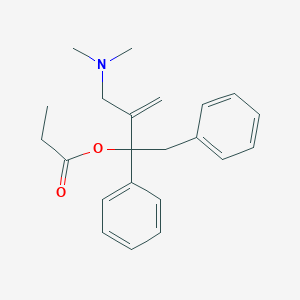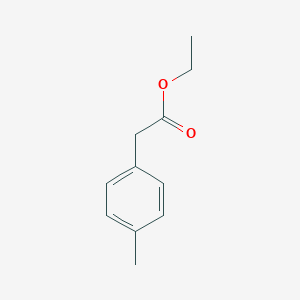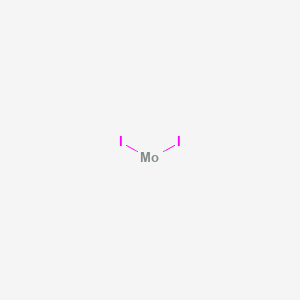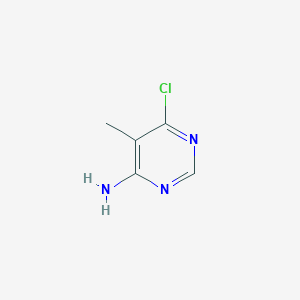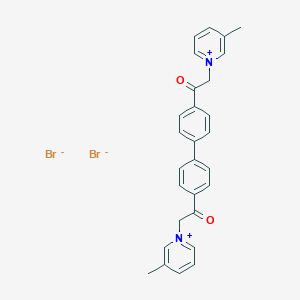
3-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as BPEI and is widely used in various laboratory experiments. BPEI is a cationic polymer that is soluble in water and has been extensively studied for its unique properties.
Mechanism Of Action
The mechanism of action of BPEI is based on its ability to form complexes with negatively charged molecules. BPEI can bind to DNA and RNA, forming stable complexes that can enter cells through endocytosis. Once inside the cell, the complex can release the genetic material, which can be transcribed and translated into proteins.
Biochemical And Physiological Effects
BPEI has been shown to have several biochemical and physiological effects. In vitro studies have shown that BPEI can induce cell death in cancer cells, making it a potential anticancer agent. BPEI has also been shown to have antimicrobial properties, making it a potential treatment for bacterial infections.
Advantages And Limitations For Lab Experiments
BPEI has several advantages for laboratory experiments, including its ability to form stable complexes with DNA and RNA, its solubility in water, and its biocompatibility. However, BPEI has some limitations, including its toxicity at high concentrations and its potential to cause inflammation and immune responses.
Future Directions
There are several future directions for BPEI research, including the development of new synthesis methods to improve its properties, the exploration of its potential as a gene editing tool, and the investigation of its potential as a treatment for viral infections. Additionally, researchers are exploring the use of BPEI in combination with other polymers to create more effective drug delivery systems.
Synthesis Methods
The synthesis of BPEI involves the reaction between 4,4'-biphenylylenebis(2-oxoethylene) and 3-picolinium bromide. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as water or ethanol. The resulting product is a white solid that can be purified through recrystallization.
Scientific Research Applications
BPEI has several scientific research applications, including gene delivery, drug delivery, and tissue engineering. BPEI is a cationic polymer that can form complexes with negatively charged molecules such as DNA and RNA. These complexes can be used for gene delivery, where the genetic material is delivered to cells to treat genetic disorders.
BPEI can also be used for drug delivery, where the drug is incorporated into the polymer and delivered to specific cells or tissues. This approach can improve the efficacy of the drug and reduce its side effects. Additionally, BPEI has been used in tissue engineering to create scaffolds that can support cell growth and tissue regeneration.
properties
CAS RN |
15172-86-8 |
|---|---|
Product Name |
3-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide |
Molecular Formula |
C28H26N2O2.2Br |
Molecular Weight |
582.3 g/mol |
IUPAC Name |
2-(3-methylpyridin-1-ium-1-yl)-1-[4-[4-[2-(3-methylpyridin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C28H26N2O2.2BrH/c1-21-5-3-15-29(17-21)19-27(31)25-11-7-23(8-12-25)24-9-13-26(14-10-24)28(32)20-30-16-4-6-22(2)18-30;;/h3-18H,19-20H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
YAEANQXMMPFYHR-UHFFFAOYSA-L |
SMILES |
CC1=C[N+](=CC=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)C.[Br-].[Br-] |
Canonical SMILES |
CC1=C[N+](=CC=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)C.[Br-].[Br-] |
synonyms |
3-Picolinium, 1,1'-(p,p'-biphenylylenebis(carbonylmethyl))di-, dibromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)
